Oxo-technetium(2+) Tc-99m

tumor hypoxia imaging SPECT radiotracer nitroimidazole xanthate

Oxo-technetium(2+) Tc-99m (CAS 169224-43-5, UNII-IQO8LBG30J) is the [99mTc]TcO³⁺ oxo core, a fundamental building block for technetium-99m radiopharmaceuticals. With a molecular formula of OTc⁺² and a monoisotopic mass of 114.901 Da, this metastable technetium-99m core is prepared by stannous reduction of pertechnetate and serves as the coordination scaffold for diverse ligand systems including NₓSᵧ, dithiocarbamate, and tetrapeptide chelators.

Molecular Formula OTc+2
Molecular Weight 114.906 g/mol
CAS No. 169224-43-5
Cat. No. B12691269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxo-technetium(2+) Tc-99m
CAS169224-43-5
Molecular FormulaOTc+2
Molecular Weight114.906 g/mol
Structural Identifiers
SMILESO=[Tc+2]
InChIInChI=1S/O.Tc/q;+2/i;1+1
InChIKeyJWEGBCUWUJYMOS-IEOVAKBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxo-technetium(2+) Tc-99m (CAS 169224-43-5): Radiopharmaceutical Core Precursor for SPECT Imaging Agent Procurement


Oxo-technetium(2+) Tc-99m (CAS 169224-43-5, UNII-IQO8LBG30J) is the [99mTc]TcO³⁺ oxo core, a fundamental building block for technetium-99m radiopharmaceuticals [1]. With a molecular formula of OTc⁺² and a monoisotopic mass of 114.901 Da, this metastable technetium-99m core is prepared by stannous reduction of pertechnetate and serves as the coordination scaffold for diverse ligand systems including NₓSᵧ, dithiocarbamate, and tetrapeptide chelators [2]. Its 140-keV gamma emission and 6.01-hour half-life make it the clinical workhorse of single photon emission computed tomography (SPECT) imaging, used in approved kits for myocardial perfusion, renal function, bone scintigraphy, and tumor hypoxia detection [1].

Why Oxo-technetium(2+) Tc-99m Cannot Be Swapped for In-Class Technetium Cores Without Quantitative Justification


Substituting the [99mTc]TcO³⁺ oxo core with the [99mTc]TcN²⁺ nitrido core or the [99mTc]Tc(CO)₃⁺ tricarbonyl core fundamentally alters the charge, geometry, lipophilicity, and biological fate of the resulting radiopharmaceutical, even when the same targeting ligand is employed [1]. Head-to-head studies demonstrate that core identity alone can reverse tissue selectivity—turning a bone-seeking agent into a soft-tissue tracer, or a hepatobiliary-cleared agent into a renally-excreted one [2]. Procurement of Tc-99m radiopharmaceutical precursors therefore demands specification of the exact core species, because downstream image quality, radiation dosimetry, and diagnostic accuracy are directly governed by the core-ligand pair.

Oxo-technetium(2+) Tc-99m Core: Head-to-Head vs. Nitrido and Tricarbonyl Cores


TcO³⁺ Core Delivers 1.73 %ID/g Tumor Uptake and a 7.01 Tumor-to-Muscle Ratio in Hypoxia Imaging vs. the TcN²⁺ Core

In a direct head-to-head comparison using the identical 4-nitroimidazole xanthate (NMXT) ligand, the [99mTc]TcO³⁺ complex (99mTcO-NMXT) achieved a tumor uptake of 1.73 ± 0.14 %ID/g and a tumor-to-muscle ratio of 7.01 ± 0.16 at 4 h post-injection, compared to the corresponding [99mTc]TcN²⁺ complex (99mTcN-NMXT). Both complexes were hydrophilic and prepared with high radiochemical purity [1]. Biodistribution studies were performed in mice bearing S180 tumors, and SPECT imaging confirmed visible tumor accumulation for the TcO complex [1].

tumor hypoxia imaging SPECT radiotracer nitroimidazole xanthate

TcO³⁺-Labeled Amino Acid Dithiocarbamate Yields Higher Tumor Accumulation and Hydrophilicity vs. TcN²⁺ Analog in Tumor Imaging

When 4-methoxy-L-phenylalanine dithiocarbamate (MOPADTC) was radiolabeled with both [99mTc]TcO³⁺ and [99mTc]TcN²⁺ cores, the TcO complex ([99mTc]TcO-MOPADTC) was hydrophilic, whereas the TcN complex ([99mTc]TcN-MOPADTC) was slightly lipophilic. Both achieved radiochemical purity > 95% [1]. In S180 tumor-bearing mice, [99mTc]TcO-MOPADTC exhibited higher tumor uptake and tumor/muscle ratio than the nitrido analog, and demonstrated superior tumor retention over time [1]. Competitive inhibition assays indicated that [99mTc]TcO-MOPADTC enters cells predominantly via the ASC amino acid transport system [1].

tumor imaging amino acid radiotracer dithiocarbamate chelator

TcO³⁺ Core Achieves 6.11 %ID/g Myocardial Uptake and a 5.91 Heart-to-Blood Ratio at 30 Minutes vs. TcN²⁺ Core in Cardiac Imaging

Four 99mTc-labeled fatty acid analogues incorporating [99mTc]TcO³⁺ and [99mTc]TcN²⁺ cores were synthesized and compared directly. The radiochemical purity of all compounds exceeded 90%, and they remained stable in rat serum for 3 h at 37 °C [1]. In biodistribution studies in mice, the [99mTc]TcO³⁺-labeled compound [99mTcO]-MAMA-DTA achieved a myocardial uptake of 6.11 %ID/g at 1 min post-injection and a maximum heart-to-blood ratio of 5.91 at 30 min post-injection [1]. In contrast, the [99mTc]TcN²⁺-labeled analogues exhibited lower myocardial uptake and faster washout from the heart [1].

myocardial metabolism imaging fatty acid radiotracer cardiac SPECT

Core-Dependent Reversal: TcN²⁺ Outperforms TcO³⁺ for Bone Seeking, Demonstrating Application-Driven Core Selection

In a study directly comparing [99mTc]TcO³⁺ and [99mTc]TcN²⁺ cores conjugated to the identical pamidronate dithiocarbamate (PAMDTC) ligand, both complexes were prepared with high radiochemical yields (97.66 ± 1.53% for TcO-PAMDTC and 97.95 ± 0.59% for TcN-PAMDTC) and were stable in vitro [1]. However, the biodistribution results revealed that 99mTcN-PAMDTC demonstrated higher bone uptake and higher bone-to-blood and bone-to-muscle ratios at 4 h post-injection than 99mTcO-PAMDTC. 99mTcN-PAMDTC also showed lower human serum albumin binding and higher hydroxyapatite affinity [1]. SPECT imaging confirmed clear bone accumulation for the TcN complex [1].

bone scintigraphy pamidronate dithiocarbamate core-dependent biodistribution

TcO³⁺ vs. Tc(CO)₃⁺ Core for Renal Imaging: Tricarbonyl Core Achieves Higher Clearance, but Oxo Core Remains the Clinical Standard

A head-to-head clinical study compared [99mTc]Tc(CO)₃(NTA) (tricarbonyl core) with [99mTc]Tc-MAG3 (oxo core with mercaptoacetyltriglycine ligand) in 18 patients with suspected renal obstruction [1]. The tricarbonyl-based NTA achieved a renal clearance of 331 ± 146 mL/min/1.73 m² versus 271 ± 105 mL/min/1.73 m² for the oxo-based MAG3 (p < 0.0001), and a higher kidney-to-background ratio (p < 0.001) [1]. Importantly, gall bladder activity—indicative of hepatobiliary elimination—was absent with NTA but present in 6/17 MAG3 studies [1]. However, the [99mTc]TcO³⁺ core, through MAG3, remains the clinical benchmark with decades of validated use and superior extraction efficiency over DTPA [1].

renal scintigraphy diuresis renography core pharmacokinetics

Procurement-Driven Application Scenarios for Oxo-technetium(2+) Tc-99m (CAS 169224-43-5)


Preparation of Tc-99m Radiopharmaceutical Kits for Tumor Hypoxia SPECT Imaging

When developing or procuring kits for tumor hypoxia imaging, the [99mTc]TcO³⁺ core should be selected over the [99mTc]TcN²⁺ core because it provides a 1.73 %ID/g tumor uptake and 7.01 tumor-to-muscle ratio at 4 h when conjugated to nitroimidazole xanthate ligands [1]. Kit formulations using the TcO core achieve radiochemical purity > 90% without post-labeling purification, facilitating routine clinical preparation [1].

Development of 99mTc-Labeled Amino Acid-Based Tumor Imaging Agents

For amino acid dithiocarbamate-based tumor imaging agents, the [99mTc]TcO³⁺ core yields hydrophilic complexes with higher tumor uptake and retention compared to [99mTc]TcN²⁺ analogs, which are slightly lipophilic and wash out faster [1]. Uptake via the ASC amino acid transporter further supports selection of the TcO core for tumor-targeted SPECT agent development [1].

Myocardial Metabolism Imaging with Fatty Acid-Based Radiotracers

The [99mTc]TcO³⁺ core is the preferred scaffold for fatty acid-derived myocardial imaging agents, producing 6.11 %ID/g heart uptake at 1 min and a heart-to-blood ratio of 5.91 at 30 min, compared to TcN-based analogs that exhibit lower uptake and faster myocardial washout [1]. Procurement of the TcO core is indicated for cardiac SPECT kit development where high first-pass extraction is critical.

Renal Function Imaging with Established TcO-Core-Based Kits (e.g., MAG3)

Despite the pharmacokinetic advantages of the Tc(CO)₃ tricarbonyl core for renal imaging, the [99mTc]TcO³⁺ core remains the procurement standard for diuresis renography via the widely approved MAG3 kit, offering a clearance of 271 mL/min/1.73 m², well-established clinical validation, and broad regulatory acceptance [1]. Procurement should default to the TcO core unless a specific requirement for higher clearance or absence of hepatobiliary elimination is documented [1].

Quote Request

Request a Quote for Oxo-technetium(2+) Tc-99m

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.